molecular formula C6H6N2NaO5S B1581021 Sodium 2-Amino-5-nitrobenzenesulfonate CAS No. 30693-53-9

Sodium 2-Amino-5-nitrobenzenesulfonate

Cat. No.: B1581021
CAS No.: 30693-53-9
M. Wt: 241.18 g/mol
InChI Key: VFJSGZNHKDLAFV-UHFFFAOYSA-N
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Description

Properties

CAS No.

30693-53-9

Molecular Formula

C6H6N2NaO5S

Molecular Weight

241.18 g/mol

IUPAC Name

sodium;2-amino-5-nitrobenzenesulfonate

InChI

InChI=1S/C6H6N2O5S.Na/c7-5-2-1-4(8(9)10)3-6(5)14(11,12)13;/h1-3H,7H2,(H,11,12,13);

InChI Key

VFJSGZNHKDLAFV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])N.[Na+]

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)N.[Na]

Other CAS No.

30693-53-9

Origin of Product

United States

Preparation Methods

Sulfonation of Nitrobenzene Derivatives Using Chlorosulfonic Acid

A primary and efficient method for preparing sodium 2-amino-5-nitrobenzenesulfonate involves the sulfonation of nitrobenzene or its derivatives using chlorosulfonic acid. This method is well-documented in patents and research literature and is preferred due to its high selectivity and yield.

Reaction Overview

  • Reactants: Nitrobenzene (or nitrobenzene derivatives) and chlorosulfonic acid.
  • Molar Ratio: Nitrobenzene to chlorosulfonic acid is maintained between 1:0.4 to 1:0.6.
  • Reaction Conditions: Heating the mixture to 90–150 °C (preferably 110–130 °C) for 2–5 hours.
  • Byproduct Management: Hydrogen chloride gas generated during sulfonation is continuously removed from the reaction system and absorbed in water for safe handling and potential reuse.

Post-Treatment

  • After sulfonation, the reaction mixture is cooled to room temperature.
  • Water and a sodium base (preferably sodium carbonate) are added.
  • The mixture is stirred and allowed to stand, facilitating phase separation into an oil layer and aqueous layer.
  • The aqueous layer contains the sodium salt of the sulfonated product.
  • The oil layer, rich in unreacted nitrobenzene, is washed and dried for recovery and reuse.

Advantages of This Method

Example Procedure and Data

Step Description Quantity/Condition Outcome
1 Sulfonation 246 g (2.0 mol) nitrobenzene + 93 g (0.8 mol) chlorosulfonic acid, heated to 120 °C for 5 hours Sulfonation reaction with HCl gas evolved
2 HCl Absorption HCl gas absorbed in 200 mL deionized water 12.7% HCl aqueous solution obtained
3 Neutralization Add 500 mL water + 42.4 g (0.4 mol) sodium carbonate, stir and stand Separation of oil and aqueous layers
4 Recovery Oil layer washed thrice with water and dried 140 g nitrobenzene recovered with 99.2% purity

This method yields high purity sodium m-nitrobenzenesulfonate with efficient recycling of nitrobenzene.

Alternative Multi-Step Synthesis via Diazotization and Reduction

Another approach involves multi-step synthesis starting from sodium 2-acetamido-5-nitrobenzenesulfonate, which itself can be prepared by acetylation of this compound. This route is often used in complex organic syntheses, especially for preparing related azo compounds.

Key Steps

  • Acetylation: this compound is acetylated using acetic anhydride to form sodium 2-acetamido-5-nitrobenzenesulfonate.
  • Hydrogenation: The nitro group is reduced to an amino group by catalytic hydrogenation (H2/Pd-C).
  • Diazotization: The amino group is diazotized using sodium nitrite and hydrochloric acid to form diazonium salts.
  • Coupling Reactions: The diazonium salt undergoes azo coupling to form bisazobenzene crosslinkers or other derivatives.

This multi-step method is more complex but allows for the synthesis of functionalized derivatives useful in photoresponsive materials and biological applications.

Comparative Analysis of Preparation Methods

Aspect Sulfonation with Chlorosulfonic Acid Multi-Step Diazotization/Reduction
Raw Materials Nitrobenzene and chlorosulfonic acid This compound and reagents for acetylation and reduction
Reaction Complexity Single-step sulfonation + neutralization Multiple steps including acetylation, hydrogenation, diazotization
Yield High yield with efficient recycling Moderate yield, more intermediate purification
Environmental Impact Lower waste due to controlled acid use and recycling Higher due to multiple reagents and steps
Applications Direct production of sodium m-nitrobenzenesulfonate Synthesis of derivatives for advanced applications

Research Findings and Practical Considerations

  • The sulfonation method with controlled chlorosulfonic acid dosing reduces excess acid waste and allows recycling of unreacted nitrobenzene, making it economically and environmentally favorable.
  • Sodium carbonate is preferred over sodium hydroxide or bicarbonate for neutralization due to lower required amounts and cost-effectiveness.
  • Efficient removal of hydrogen chloride gas and its absorption in water prevents corrosion and environmental hazards.
  • Multi-step synthesis routes enable the preparation of functional derivatives but require careful control of reaction conditions and intermediate purifications.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-Amino-5-nitrobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 2-Amino-5-nitrobenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 2-Amino-5-nitrobenzenesulfonate depends on its specific application. In biochemical assays, it may interact with enzymes or proteins, affecting their activity or function. The nitro and amino groups on the benzene ring can participate in various chemical interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Sodium 2-amino-5-nitrobenzenesulfonate
  • CAS Number : 30693-53-9
  • Molecular Formula : C₆H₅N₂NaO₅S (as per CAS registry; discrepancies in formula reporting exist across sources)
  • Synonyms: 4-Nitroaniline-2-sulfonic acid sodium salt; Sodium 4-nitroaniline-2-sulfonate

Structural Features :
The compound consists of a benzene ring substituted with:

  • A sulfonate (-SO₃⁻Na⁺) group at position 1,
  • An amino (-NH₂) group at position 2,
  • A nitro (-NO₂) group at position 3.

Applications :
Primarily used as an intermediate in dye synthesis and catalytic processes due to its electron-withdrawing nitro group and water-soluble sulfonate moiety .

Comparison with Structurally Similar Compounds

Sodium 4-Hydrazinobenzenesulfonate (CAS 52532-33-9)

Property This compound Sodium 4-Hydrazinobenzenesulfonate
Molecular Formula C₆H₅N₂NaO₅S C₆H₇N₂NaO₃S
Functional Groups -NH₂, -NO₂, -SO₃⁻Na⁺ -NH-NH₂ (hydrazine), -SO₃⁻Na⁺
Reactivity Nitro group enables electrophilic substitution; amino group participates in diazotization Hydrazine group facilitates coordination chemistry and pharmaceutical applications
Applications Dye intermediates, catalysts Pharmaceuticals, metal chelation

Key Differences: The nitro group in this compound enhances electrophilicity, making it more reactive in aromatic substitution compared to the hydrazine derivative. Conversely, the hydrazine group in Sodium 4-Hydrazinobenzenesulfonate supports coordination with transition metals .

2-Aminoanilinium 4-Methylbenzenesulfonate

Property This compound 2-Aminoanilinium 4-Methylbenzenesulfonate
Counterion Sodium (Na⁺) 4-Methylbenzenesulfonate (tosylate)
Crystallography Not reported in evidence Monoclinic crystal system; P2₁/c space group; hydrogen-bonded network
Thermal Stability Likely lower due to nitro group Higher stability due to tosylate counterion and π-π stacking

Key Differences: The sodium counterion in this compound improves water solubility, whereas the tosylate in 2-Aminoanilinium 4-methylbenzenesulfonate enhances crystallinity and thermal stability .

Sodium Methoxybenzoate Derivatives ()

Property This compound Sodium 3-Methoxybenzoate Sodium 4-Methoxybenzoate
Functional Groups -NH₂, -NO₂, -SO₃⁻Na⁺ -OCH₃, -COO⁻Na⁺ -OCH₃, -COO⁻Na⁺
Acidity Higher (sulfonate > carboxylate) Lower (carboxylate) Lower (carboxylate)
Solubility High in polar solvents Moderate in water Moderate in water

Key Differences: Sulfonate groups (as in this compound) exhibit stronger acidity and solubility than carboxylates (e.g., methoxybenzoates). The nitro and amino substituents further modulate electronic properties for targeted reactivity .

Research Findings and Discrepancies

  • Molecular Formula Variability: lists conflicting formulas (e.g., C₆H₉NaO₆S vs. Cross-referencing with CAS registry is critical .
  • Thermal Data Gaps: While sodium methoxybenzoates () provide thermal decomposition profiles (~200–300°C), analogous data for this compound is absent in the evidence.

Q & A

Q. What are the key synthetic methodologies for Sodium 2-Amino-5-nitrobenzenesulfonate, and how do reaction conditions influence yield?

Synthesis typically involves sulfonation, nitration, and neutralization. A one-step route reported for the precursor 2-amino-5-nitrobenzenesulfonic acid uses Chloramine-T and sodium hydroxide in acetonitrile/water solvents . Neutralization with sodium hydroxide converts the acid to its sodium salt. Reaction optimization (e.g., temperature, solvent ratio) is critical: excess nitrating agents improve nitro-group incorporation but may degrade the sulfonate moiety. Yields >70% are achievable under controlled pH (8–10) and low-temperature (5–10°C) conditions . Alternative methods involve coupling sulfonated anilines with nitroaromatic precursors, requiring catalysts like chloro-metal complexes .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify aromatic protons (δ 7.5–8.5 ppm) and sulfonate groups (δ 130–140 ppm for 13C^{13}C) .
  • IR : Peaks at 1170 cm1^{-1} (S=O stretching) and 1520 cm1^{-1} (NO2_2 asymmetric stretching) confirm functional groups .
  • Mass Spectrometry : ESI-MS in negative mode shows [M–Na]^- at m/z 218.187 .
  • X-ray Crystallography : Resolves nitro-group orientation and sulfonate coordination geometry. DIAMOND software is recommended for structural visualization .

Q. What are the compound’s solubility and stability profiles under varying pH conditions?

this compound is highly soluble in water (>200 g/L at 25°C) due to its ionic sulfonate group. Stability decreases in acidic media (pH <4), where protonation of the amino group induces precipitation. In alkaline conditions (pH >10), nitro groups may hydrolyze to amines. Storage at 4°C in inert atmospheres (N2_2) is advised .

Advanced Research Questions

Q. How can computational modeling predict reactivity in nucleophilic substitution or redox reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model the electron-deficient nitro group as a site for nucleophilic attack. The sulfonate group’s electron-withdrawing effect directs electrophilic substitution to the para position of the amino group. Redox potentials (E0^0) calculated via cyclic voltammetry predict reduction of the nitro group to amine at −0.45 V vs. Ag/AgCl . Experimental validation via controlled-potential electrolysis is recommended .

Q. What strategies resolve contradictions in reported catalytic pathways for derivatization?

Conflicting data on palladium-catalyzed cross-coupling (e.g., Suzuki reactions) arise from competing coordination of the sulfonate group with Pd. Mitigation strategies:

  • Use bulky ligands (e.g., XPhos) to shield Pd from sulfonate interference.
  • Pre-protect the amino group with acetyl chloride to prevent side reactions .
  • Optimize solvent polarity (DMF > MeCN) to stabilize transition states .

Q. How does the compound serve as a precursor for pharmaceutical intermediates?

The nitro group is reduced to amine (e.g., H2_2/Pd-C) to form 2,5-diaminobenzenesulfonate, a key intermediate for sulfonamide antibiotics. Coupling with benzoyl chloride derivatives yields bioactive sulfonamides with MIC values <1 µg/mL against Gram-positive bacteria .

Q. What are the challenges in scaling up synthesis while minimizing byproducts?

Key issues:

  • Byproduct formation : Nitro reduction byproducts (e.g., hydroxylamines) form under incomplete H2_2 flow. In-line FTIR monitoring detects intermediates .
  • Purity control : Recrystallization from ethanol/water (3:1 v/v) removes sodium chloride byproducts, achieving ≥99% purity (HPLC) .

Methodological Guidelines

Q. How to design experiments assessing the compound’s coordination chemistry with transition metals?

  • Step 1 : Synthesize metal complexes (e.g., Cu2+^{2+}, Fe3+^{3+}) by mixing equimolar metal salts and the sodium sulfonate in aqueous solution.
  • Step 2 : Characterize via UV-Vis (d-d transitions at 600–800 nm for Cu2+^{2+}) and EPR (g_\parallel = 2.2 for octahedral geometry).
  • Step 3 : Test catalytic activity in oxidation reactions (e.g., cyclohexane → adipic acid) .

Q. What analytical workflows validate degradation pathways under photolytic conditions?

  • Photolysis setup : Expose solutions to UV light (254 nm) in quartz cells.
  • LC-MS/MS analysis : Detect degradation products (e.g., 2-amino-5-hydroxybenzenesulfonate, m/z 199.1).
  • Mechanistic insight : Radical scavengers (e.g., tert-butanol) quench hydroxyl radicals, confirming ROS-mediated pathways .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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